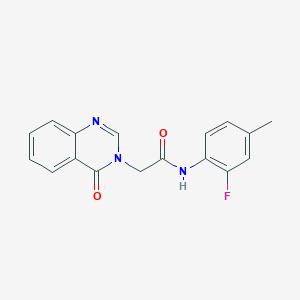![molecular formula C18H16ClNO3 B7628410 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)
4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one, also known as HMC-1, is a synthetic compound that belongs to the class of chromenone derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用机制
4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have various effects on neuronal function. This compound has also been shown to have affinity for other receptors, including the dopamine transporter and the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the extracellular concentration of serotonin in the brain, which can have effects on mood, appetite, and other physiological functions. This compound has also been shown to have analgesic effects in animal models, possibly through its interaction with the sigma-1 receptor.
实验室实验的优点和局限性
4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one has several advantages for use in lab experiments. It has a high affinity for the serotonin transporter, which makes it a potential tool for studying the function of this transporter in the brain. It is also a fluorescent probe, which makes it useful for imaging the serotonin transporter in live cells. However, this compound has limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one. One direction is to study its potential use as a tool for imaging the serotonin transporter in live animals. Another direction is to study its potential use as a therapeutic agent for various disorders, including depression and chronic pain. Additionally, further research is needed to understand the potential off-target effects of this compound and to develop more specific compounds for use in lab experiments.
合成方法
The synthesis of 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one involves the reaction of 4-hydroxycoumarin with 2-chlorobenzyl chloride in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with N-methyl-N-(2-pyridyl) methylamine to produce this compound. The purity of this compound can be improved by recrystallization from ethanol.
科学研究应用
4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a high affinity for the serotonin transporter, which makes it a potential tool for studying the function of this transporter in the brain. This compound has also been studied for its potential use as a fluorescent probe for imaging the serotonin transporter in live cells.
属性
IUPAC Name |
4-[[(2-chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-20(10-12-4-2-3-5-16(12)19)11-13-8-18(22)23-17-9-14(21)6-7-15(13)17/h2-9,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKOIIIRLLBEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)CC2=CC(=O)OC3=C2C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)



![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)


![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)
